4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes a sulfonyl group, an ethyl group, and a furylmethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This method allows for the formation of the pyrazole ring with various substituents.
Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles . This approach is advantageous due to its regioselectivity and the ability to introduce various functional groups onto the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 2-Chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]pyridine
Uniqueness
Compared to similar compounds, 4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4S/c1-4-22-9-13(20-27(24,25)14-10-21(3)18-11(14)2)15(19-22)16(23)17-8-12-6-5-7-26-12/h5-7,9-10,20H,4,8H2,1-3H3,(H,17,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNAZKXSVWMEAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=CN(N=C3C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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